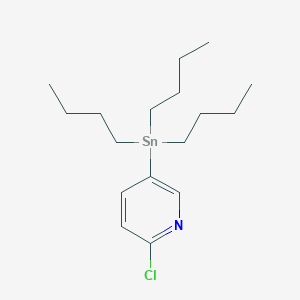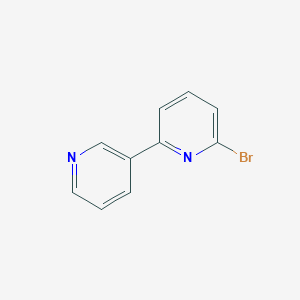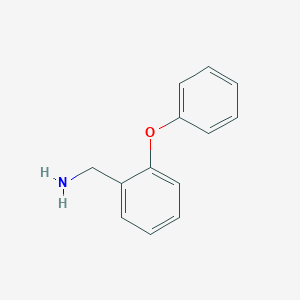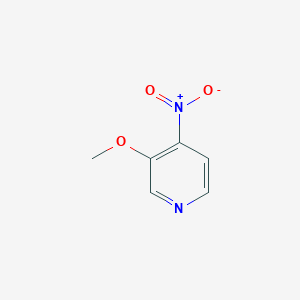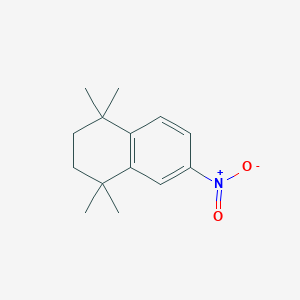
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is a chemical compound that can be used as an intermediate to participate in a variety of chemical reactions . It is used in the synthesis of a variety of compounds and drugs .
Synthesis Analysis
The synthesis of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene involves the use of 2,5-dichloro-2,5-dimethylhexane as a starting material . The reaction is carried out in the presence of a catalyst, such as AlCl3, and the reaction mixture is stirred at reflux for 16 hours . The reaction is then stopped with 3M HCl and the product is extracted with hexanes .Molecular Structure Analysis
The molecular formula of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is C14H19NO2 . It has a molecular weight of 233.31 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
As an intermediate, 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can participate in a variety of chemical reactions . It can be used in the synthesis of a variety of compounds and drugs . For example, it can be used in the synthesis of 6-lodo-1,1,4,4-tetramethyl-l,2,3,4-tetrahydronaphthalene, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and others .Physical And Chemical Properties Analysis
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene has a density of 1.037 . It is a combustible liquid .Safety and Hazards
Propriétés
IUPAC Name |
1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFOFGWNHHHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553850 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102121-55-1 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


